6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt
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Overview
Description
6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt is a chemical compound with a complex structure that includes amino, hydroxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dimethoxybenzoic acid with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution of methoxy groups may result in the formation of various substituted benzoic acid derivatives.
Scientific Research Applications
6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,6-dimethylpyrazine
- 2-Hydroxyethyl methacrylate
- 2-Diethylaminoethyl methacrylate
Uniqueness
6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
93227-74-8 |
---|---|
Molecular Formula |
C11H14NNaO5 |
Molecular Weight |
263.22 g/mol |
IUPAC Name |
sodium;6-(2-amino-1-hydroxyethyl)-2,3-dimethoxybenzoate |
InChI |
InChI=1S/C11H15NO5.Na/c1-16-8-4-3-6(7(13)5-12)9(11(14)15)10(8)17-2;/h3-4,7,13H,5,12H2,1-2H3,(H,14,15);/q;+1/p-1 |
InChI Key |
JLYBGSWRDNJSPS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(CN)O)C(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
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